molecular formula C15H28N2O2 B2930407 Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate CAS No. 2344685-38-5

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate

Cat. No.: B2930407
CAS No.: 2344685-38-5
M. Wt: 268.401
InChI Key: UDLYJMFMOWFBSY-UHFFFAOYSA-N
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Description

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a complex organic compound that features a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyl groups, followed by a series of reactions to introduce the aminomethyl and decahydroisoquinoline moieties. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is unique due to its combination of a tert-butyl group, an aminomethyl group, and a decahydroisoquinoline core. This unique structure imparts specific chemical and physical properties that make it valuable for various scientific research applications .

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYJMFMOWFBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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